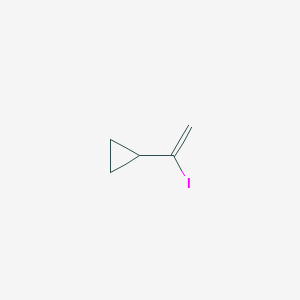

1-Iodovinylcyclopropane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7I |

|---|---|

Molecular Weight |

194.01 g/mol |

IUPAC Name |

1-iodoethenylcyclopropane |

InChI |

InChI=1S/C5H7I/c1-4(6)5-2-3-5/h5H,1-3H2 |

InChI Key |

YXXYLUDHPDQRCH-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CC1)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodovinylcyclopropane

Direct Iodination Approaches

Direct iodination involves the introduction of an iodine atom onto a pre-existing vinylcyclopropane (B126155) framework. Such methods depend critically on the ability to control the regioselectivity and stereoselectivity of the iodine addition or substitution.

Regioselective Iodination Techniques

The direct iodination of unactivated alkenes can be challenging due to the low reactivity of molecular iodine. ajol.info To achieve effective electrophilic substitution, activating agents or sources of I+ are often required. ajol.info In the context of vinylcyclopropanes, regioselectivity is paramount, dictating which carbon of the vinyl group receives the iodine atom. For instance, methods developed for the 1,2-iodoalkoxylation of aliphatic alkenes often show high Markovnikov regioselectivity. researchgate.net

A notable method that can be considered a final-step iodination involves the conversion of a precursor alcohol. In a synthetic sequence towards estrone (B1671321), a vinylcyclopropane alcohol intermediate was treated with iodine (I₂), imidazole, and triphenylphosphine (B44618) (PPh₃) to yield the target iodovinylcyclopropane. pnas.orguoi.grnih.gov This transformation effectively converts a C-O bond to a C-I bond at the vinylic position, ensuring perfect regioselectivity.

Stereoselective Iodination Methods

The stereochemical outcome of iodination reactions is a crucial consideration. While comprehensive studies on the stereoselective iodination of vinylcyclopropane itself are not widely detailed, related transformations provide insight. For example, gold(I)-catalyzed reactions can be used to create cis-vinylcyclopropanes with excellent stereoselectivity from other precursors. acs.org In the absence of such catalytic control, direct addition of iodine to a double bond typically proceeds via an anti-addition mechanism through a cyclic iodonium (B1229267) ion intermediate. However, the most documented routes to 1-iodovinylcyclopropane build the stereochemistry into the molecule via olefination reactions rather than relying on a stereoselective iodination step.

Precursor-Based Synthesis

The most established routes to this compound involve the construction of the iodinated double bond from a ketone precursor, most commonly cyclopropyl (B3062369) methyl ketone. These methods utilize classic olefination reactions.

Horner-Wittig Reactions in this compound Synthesis

The Horner-Wittig (or Horner-Wadsworth-Emmons) reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds, generally favoring the formation of the E-isomer. organic-chemistry.orgnih.gov This reaction involves the use of a phosphonate-stabilized carbanion. nih.gov

The key strategy for synthesizing this compound via this route is the reaction between cyclopropyl methyl ketone and the ylide generated from (iodomethyl)triphenylphosphonium (B13402582) iodide. orgsyn.org

Key Reagents and Precursors:

(Iodomethyl)triphenylphosphonium Iodide: This crucial phosphonium (B103445) salt is the source of the iodomethylene group. It is typically prepared by the reaction of triphenylphosphine with either iodoform (B1672029) or diiodomethane. chembk.comchemrxiv.org The reaction with iodomethane (B122720) can also be used to generate the salt. iodobenzene.ltd

Cyclopropyl Methyl Ketone: This ketone serves as the cyclopropyl backbone. It can be synthesized through various methods, including the one-step decarboxylation and cyclization of α-acetyl-γ-butyrolactone. google.comorgsyn.org

The reaction is typically carried out by first treating the (iodomethyl)triphenylphosphonium iodide with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to generate the corresponding phosphorus ylide. This ylide is then reacted with cyclopropyl methyl ketone to afford this compound. orgsyn.org The Stork-Zhao-Wittig modification of this reaction is particularly noted for producing Z-iodoalkenes. orgsyn.org

| Role | Compound | Precursor(s) | Reference |

|---|---|---|---|

| Ketone Precursor | Cyclopropyl methyl ketone | α-Acetyl-γ-butyrolactone | google.comorgsyn.org |

| Ylide Precursor | (Iodomethyl)triphenylphosphonium iodide | Triphenylphosphine + Diiodomethane | chembk.comchemrxiv.org |

| Base | Sodium bis(trimethylsilyl)amide (NaHMDS) | N/A | orgsyn.org |

| Product | This compound | Cyclopropyl methyl ketone + Ylide | orgsyn.org |

Alternative Olefination Strategies

While the Horner-Wittig reaction is prominent, other olefination methods represent viable alternatives for constructing the vinyl moiety.

Julia Olefination: In a synthetic route related to steroids, an E-selective Julia olefination was employed to create a key alkene intermediate. uoi.gr This methodology, which involves the reaction of a sulfone with an aldehyde, could theoretically be adapted to synthesize precursors for this compound.

Takai-Uchimoto Olefination: This reaction is another potential strategy, noted in a synthesis of a chiral iodovinylcyclopropane derivative, demonstrating its utility in complex molecule synthesis. datapdf.com

Catalytic Synthesis Routes

Direct catalytic routes for the synthesis of this compound are not extensively documented. The majority of research involving catalysis and vinylcyclopropanes focuses on the subsequent reactions of these compounds, rather than their formation. Vinylcyclopropanes are recognized as versatile substrates in a wide array of catalytic transformations, including:

Ring-opening reactions catalyzed by transition metals like iron, palladium, ruthenium, and copper. researchgate.netacs.orgbeilstein-journals.orgresearchgate.netnih.gov

[3+2] Cycloadditions with various partners, often mediated by palladium or samarium iodide catalysts. researchgate.netnih.gov

Enantioselective hydroalkenylation catalyzed by nickel complexes. nih.gov

Asymmetric synthesis of complex cyclic structures. rsc.org

This extensive research into the reactivity of vinylcyclopropanes underscores their value as synthetic intermediates. researchgate.net However, it also highlights a gap in the literature regarding catalytic methods for the direct and selective formation of halogenated derivatives like this compound. Future research may explore adapting known catalytic C-H activation or halogenation methods to this specific substrate.

Reactivity and Reaction Mechanisms of 1 Iodovinylcyclopropane

Radical-Mediated Transformations

1-Iodovinylcyclopropane is a versatile precursor in radical chemistry. The generation of a vinyl radical upon cleavage of the carbon-iodine bond initiates a cascade of events, leading to the formation of intricate cyclic and polycyclic systems. These transformations are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a mediating agent like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH). nih.govpnas.org

Intramolecular Radical Cascade Cyclizations.nih.govuoi.grresearchgate.net

Intramolecular radical reactions of this compound derivatives are powerful methods for the synthesis of complex polycyclic molecules. researchgate.net These reactions proceed through a sequence of cyclization events, where the initially formed radical center attacks an appended unsaturated moiety within the same molecule.

Following an initial macrocyclization, the resulting cyclic radical intermediate can undergo further intramolecular cyclizations, known as transannulation reactions, to form additional rings. rsc.org This cascade of ring closures allows for the rapid construction of complex, fused polycyclic systems from relatively simple acyclic precursors. For instance, the iodovinylcyclopropyl ketone 41 undergoes a macrocyclization to form intermediate 42, which then partakes in successive transannulation reactions via intermediate 43. pnas.org This particular sequence, conducted in the presence of (Me₃Si)₃SiH and AIBN, results in a 1:2 mixture of the isomeric tricycles 44 and 45, with a combined yield of 65%. pnas.org Similarly, the benzene-substituted vinylcyclopropane (B126155) system 49 is anticipated to engage in a comparable cascade of cyclizations to produce the corresponding estrane (B1239764) 50. pnas.org

Intermolecular Radical Reactions

While intramolecular reactions of this compound have been more extensively studied, the potential for intermolecular radical reactions exists. In such reactions, the vinyl radical generated from this compound would react with a separate, external molecule. nih.govrsc.orgrsc.org These transformations could involve the addition of the vinyl radical to an alkene or alkyne, or hydrogen atom abstraction from a suitable donor. mdpi.com The field of intermolecular radical reactions is broad, with various strategies enabling the formation of carbon-carbon and carbon-heteroatom bonds. d-nb.inforsc.orgmdpi.com

Mechanistic Pathways of Radical Initiation and Propagation

The radical-mediated transformations of this compound are initiated by the generation of a vinyl radical. fujifilm.commasterorganicchemistry.comnih.gov This is typically achieved through the reaction of the C-I bond with a radical initiator system, such as AIBN and Bu₃SnH. nih.govpnas.org

Initiation: The process begins with the thermal decomposition of an initiator like AIBN to generate free radicals. fujifilm.com These radicals then react with Bu₃SnH to produce a tributyltin radical (Bu₃Sn•). The tributyltin radical subsequently abstracts the iodine atom from this compound, forming the key vinyl radical intermediate and tributyltin iodide. masterorganicchemistry.comnih.gov

Propagation: The newly formed vinyl radical can then undergo a series of propagation steps. masterorganicchemistry.com In intramolecular cascades, this involves a sequence of cyclizations onto unsaturated functionalities within the same molecule. uoi.grnih.gov Each cyclization step generates a new radical center, which then continues the cascade until a termination event occurs. nih.gov For instance, in the conversion of iodovinylcyclopropane 55 to estrane 56, the initial vinyl radical undergoes a macrocyclization followed by transannulations. nih.gov

Termination: The radical cascade is terminated when the final radical intermediate is quenched. This can occur through reaction with a hydrogen atom donor like Bu₃SnH, which regenerates the Bu₃Sn• radical, allowing the chain reaction to continue. Alternatively, radical-radical combination or disproportionation can also lead to termination.

Pericyclic Reactions and Rearrangements

Vinylcyclopropane-Cyclopentene Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a thermally or photochemically induced ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876). wikipedia.orgnih.gov This transformation is a powerful tool for the construction of five-membered rings, which are common motifs in natural products. wikipedia.org The mechanism of this rearrangement can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise process involving diradical intermediates. wikipedia.org The operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org

While the classical vinylcyclopropane rearrangement often requires high temperatures, the introduction of certain substituents can significantly lower the activation energy. nih.gov For instance, the presence of an oxyanion on the cyclopropane ring has been shown to dramatically accelerate the rearrangement, allowing it to proceed at temperatures as low as -30 °C. core.ac.uk Transition metals, such as Ni(0), can also catalyze this rearrangement under mild conditions, proceeding through a multi-step mechanism involving oxidative addition, haptotropic shift, and reductive elimination, without evidence of radical or zwitterionic intermediates. nih.gov

Electrocyclic Processes

Electrocyclic reactions are a class of pericyclic reactions that involve the intramolecular formation of a σ-bond between the termini of a conjugated system, leading to the formation of a cyclic compound. slideshare.netamazonaws.com These reactions are characterized by a concerted mechanism with a cyclic transition state and are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. numberanalytics.comnih.gov The stereochemistry of the product is determined by whether the reaction is thermally or photochemically initiated and the number of π-electrons involved. slideshare.netuchicago.edustereoelectronics.org

In the context of this compound, the vinylcyclopropane unit itself can participate in electrocyclic ring-opening reactions. For example, the cyclopropyl (B3062369) ring can open to form an allyl cation, a process influenced by the substituents on the ring. stereoelectronics.org The stereospecificity of these reactions provides strong evidence for their concerted nature. stereoelectronics.org

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-system. numberanalytics.comwikipedia.org These reactions are classified by an order term [i,j], which denotes the new position of the σ-bond relative to its original location. wikipedia.orglibretexts.org Like other pericyclic reactions, sigmatropic rearrangements are governed by orbital symmetry rules and can be initiated thermally or photochemically. libretexts.org

The vinylcyclopropane-cyclopentene rearrangement can be formally considered a wikipedia.orgnih.gov-sigmatropic rearrangement. organicchemistrydata.org While suprafacial wikipedia.orgnih.gov-sigmatropic shifts are typically symmetry-forbidden and have high activation barriers, the ring strain in vinylcyclopropanes can lower this barrier, making the rearrangement feasible. organicchemistrydata.org The Cope and Claisen rearrangements are well-known examples of nih.govnih.gov-sigmatropic shifts. wikipedia.org The introduction of heteroatoms can influence the thermodynamics and kinetics of these rearrangements. numberanalytics.com

Cross-Coupling Reactions

The vinyl iodide moiety of this compound is a key functional group that enables its participation in a variety of powerful carbon-carbon bond-forming reactions known as cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are fundamental in modern organic synthesis. mt.com

Suzuki Cross-Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron reagents. mt.comwikipedia.org

The general mechanism of the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (in this case, this compound) to form a palladium(II) intermediate. wikipedia.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. wikipedia.org

The choice of catalyst, ligands, base, and solvent can significantly impact the efficiency and scope of the Suzuki reaction. organic-chemistry.orgrsc.org

Table 1: Examples of Suzuki Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-Arylvinylcyclopropane |

Stille and Other Related Cross-Couplings

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that involves the coupling of an organohalide with an organotin compound (organostannane). jkchemical.comwikipedia.org Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a concern. jkchemical.comwikipedia.org

Other important palladium-catalyzed cross-coupling reactions applicable to this compound include:

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgbyjus.comslideshare.net It is a highly efficient method for the synthesis of substituted alkynes. organic-chemistry.org The reaction is typically carried out under mild conditions. wikipedia.orgbyjus.com

Heck Coupling: The Heck reaction couples a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. nrochemistry.comfu-berlin.delibretexts.org This reaction is a valuable tool for the synthesis of substituted alkenes and is known for its stereospecificity. nrochemistry.comorganic-chemistry.org

Table 2: Overview of Related Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Stille Coupling | Organostannane | Moisture and air stable reagents; toxic byproducts. jkchemical.comwikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | Mild conditions; synthesis of alkynes. wikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Organozinc | High reactivity and stereoselectivity. nrochemistry.com |

Other Functionalization Reactions

Beyond pericyclic and cross-coupling reactions, the unique structure of this compound allows for other types of functionalization. For instance, the double bond can undergo various addition reactions. Photoredox-catalyzed methods have emerged as powerful tools for alkene functionalization, including oxo-functionalization reactions. rsc.org

Furthermore, the concept of remote functionalization, where a reaction at one site of a molecule directs a chemical change at a distant position, could potentially be applied to derivatives of this compound. nih.gov Methods like the hypohalite reaction, which facilitates hydroxylation five atoms away from an alcohol, showcase the possibilities for selective C-H functionalization. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution at the vinylic carbon of this compound is a challenging transformation under classical SN1 and SN2 conditions. The direct displacement of the iodide by a nucleophile is generally disfavored due to the specific electronic and steric properties of vinyl halides.

The SN2 mechanism, which involves a backside attack by the nucleophile, is sterically hindered in vinyl systems. masterorganicchemistry.com For this compound, the presence of the cyclopropyl group further impedes the required trajectory for nucleophilic approach. The SN1 pathway is also energetically unfavorable because it would necessitate the formation of a highly unstable vinyl carbocation upon the departure of the iodide leaving group. savemyexams.com

Despite the inertness to direct substitution, this compound can participate in substitution-type reactions, most notably through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, provide an effective pathway for the substitution of the iodide with various nucleophiles. wikipedia.org In these reactions, the palladium catalyst facilitates the activation of the C-I bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. ethz.chthieme-connect.de

The general mechanism for a palladium-catalyzed nucleophilic substitution involves the oxidative addition of the vinyl iodide to a Pd(0) complex, forming a Pd(II)-vinyl intermediate. This is followed by transmetalation (in the case of coupling partners like organoboranes or organostannanes) or direct attack by a nucleophile, and subsequent reductive elimination to yield the substituted product and regenerate the Pd(0) catalyst. ethz.chthieme-connect.de

| Reaction Type | Reagents/Catalyst | General Product | Notes |

| Direct Nucleophilic Substitution (SN1/SN2) | Strong Nucleophiles (e.g., RO⁻, R₂N⁻) | Generally no reaction | Disfavored due to unstable vinyl carbocation and steric hindrance. |

| Palladium-Catalyzed Substitution | Pd Catalyst (e.g., Pd(PPh₃)₄), Nucleophile (e.g., R-B(OR)₂, R-SnR₃, RNH₂) | Substituted vinylcyclopropane | Versatile method for C-C and C-heteroatom bond formation. wikipedia.orgethz.chthieme-connect.de |

| Elimination | Strong, non-nucleophilic bases | Cyclopropylacetylene | Can occur as a competing reaction with substitution attempts using strong bases. |

It is also important to consider that under strongly basic conditions, an elimination reaction can occur, leading to the formation of cyclopropylacetylene. This pathway competes with substitution, particularly when using sterically hindered, strong bases.

Electrophilic Addition Reactions to the Vinyl Moiety

The vinyl group in this compound is susceptible to electrophilic addition, a characteristic reaction of alkenes. The general mechanism involves the attack of the electron-rich double bond on an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. savemyexams.commasterorganicchemistry.comchemguide.co.uk The presence of the cyclopropyl and iodo substituents influences the regioselectivity and stability of the intermediates.

Addition of Hydrogen Halides (HX):

The addition of a hydrogen halide, such as HBr, to this compound is expected to proceed via a carbocation intermediate. The initial attack of the π-electrons of the double bond on the proton of HX can lead to two possible carbocations. According to Markovnikov's rule, the more stable carbocation will be preferentially formed. masterorganicchemistry.com In this case, a carbocation adjacent to the cyclopropyl group would be stabilized by the ability of the cyclopropane ring to donate electron density. The subsequent attack of the halide ion (X⁻) on the carbocation yields the final addition product. masterorganicchemistry.com

In the presence of peroxides, the addition of HBr can proceed through a free-radical mechanism, leading to an anti-Markovnikov product. chemistrysteps.comchemistryscore.com This involves the initial addition of a bromine radical to the double bond to form the most stable carbon radical intermediate. chemistrysteps.com

Addition of Halogens (X₂):

The addition of halogens, such as Br₂, to the vinyl group of this compound is expected to proceed through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org The alkene's π-bond attacks one of the halogen atoms, displacing the other as a halide ion. The resulting three-membered ring intermediate is then opened by the nucleophilic attack of the halide ion from the side opposite to the bridging halogen, resulting in an anti-addition product. masterorganicchemistry.comlibretexts.org

A potential complication in the electrophilic addition to this compound is the possibility of ring-opening of the strained cyclopropane ring. The carbocation intermediate formed during the addition could potentially undergo rearrangement involving the cleavage of a cyclopropyl C-C bond, leading to the formation of linear or larger ring systems. The specific reaction conditions and the nature of the electrophile play a crucial role in determining the outcome of these reactions.

| Reaction Type | Electrophile | Intermediate | Expected Product | Notes |

| Hydrohalogenation | HBr, HCl | Carbocation | Markovnikov addition product (without peroxides). masterorganicchemistry.com | The presence of peroxides can lead to anti-Markovnikov addition of HBr via a radical mechanism. chemistrysteps.comchemistryscore.com |

| Halogenation | Br₂, Cl₂ | Cyclic Halonium Ion | Anti-addition product. masterorganicchemistry.comlibretexts.org | Ring-opening of the cyclopropane is a possible side reaction. |

| Hydration (Acid-Catalyzed) | H₂O, H⁺ | Carbocation | Alcohol | Follows Markovnikov's rule. |

Stereochemical Aspects in 1 Iodovinylcyclopropane Chemistry

Diastereoselectivity in Reactions

Once synthesized, the inherent stereochemistry of 1-iodovinylcyclopropanes can direct the formation of new stereocenters in subsequent reactions, a phenomenon known as diastereoselectivity.

A significant example of this is seen in radical-mediated cascade cyclizations. In the total synthesis of steroids like estrone (B1671321), substituted iodovinylcyclopropanes have been used as key precursors. uoi.grnih.gov The stereochemistry of the starting iodovinylcyclopropane, particularly the geometry of substituents on the cyclopropane (B1198618) ring and the vinyl iodide, dictates the stereochemical outcome of the complex polycyclic product.

For instance, the radical cyclization of iodovinylcyclopropane derivative 49b initiated by Bu₃SnH/AIBN leads to the formation of the trans,anti,trans diastereoisomer of the estrane (B1239764) product 50b . researchgate.net Similarly, the cyclization of the related iodopolyenynone 33 , which has E-geometry in its iodohexenyl side chain, produces a cis,anti estrane 35 . In contrast, the corresponding Z-isomer 23 yields a trans,syn estrane 24 . uoi.gr These results highlight a high degree of diastereoselectivity where the precursor's geometry is translated into the final product's relative stereochemistry.

| Precursor | Key Stereochemical Feature | Cyclization Product | Product Stereochemistry |

| 23 | Z-iodoalkene | 24 | trans,syn |

| 33 | E-iodoalkene | 35 | cis,anti |

| 49b | Substituted Cyclopropane | 50b | trans,anti,trans |

| 55 | Substituted Cyclopropane | 56 | trans,anti,trans |

This table summarizes the diastereoselective outcomes in the radical cyclization of various iodo-precursors as reported in steroid synthesis. Data sourced from uoi.grresearchgate.net.

Beyond radical reactions, 1-iodovinylcyclopropanes are expected to participate in various transition-metal-catalyzed cross-coupling reactions. In many such reactions involving other vinyl iodides, the stereochemistry of the double bond is retained in the product. For example, the oxidative addition of both Z and E vinyl iodides to gold(I) complexes, a key step in many catalytic cycles, has been shown to proceed with complete retention of stereochemistry. rsc.org This stereospecificity is crucial for synthesizing complex molecules with predictable three-dimensional structures.

Enantioselective Transformations

Enantioselective reactions involve the preferential formation of one of two enantiomers. While specific examples of enantioselective reactions starting directly from 1-iodovinylcyclopropane are not extensively documented in the initial survey, the principles of asymmetric catalysis can be readily applied. youtube.com

The most promising area for such transformations is in transition-metal-catalyzed cross-coupling reactions. nih.gov By using a chiral ligand that coordinates to the metal center (e.g., palladium or rhodium), it is possible to create a chiral catalytic environment. This environment can differentiate between prochiral faces of the vinyl iodide or its reaction partner, or engage in a dynamic kinetic resolution of a racemic cyclopropane substrate, leading to a product with high enantiomeric excess. d-nb.info

Potential enantioselective reactions for this compound include:

Asymmetric Suzuki-Miyaura Coupling : Coupling with a boronic acid in the presence of a palladium or rhodium catalyst bearing a chiral phosphine (B1218219) ligand. d-nb.info

Asymmetric Heck Reaction : Reaction with an alkene, where a chiral ligand controls the facial selectivity of the migratory insertion step.

Asymmetric Sonogashira Coupling : Coupling with a terminal alkyne, where a chiral metal complex could induce enantioselectivity.

Nature provides the ultimate example of enantioselective catalysis through enzymes, which create highly specific chiral pockets to control reaction outcomes. youtube.com While enzymatic reactions for this compound are not common, the principles inspire the design of small-molecule chiral catalysts for these transformations. princeton.eduunits.it

Influence of Substituents on Stereochemical Outcomes

Substituents on the this compound molecule have a profound influence on the stereochemical course of its reactions. This can be due to either steric or electronic effects.

Steric Effects : The bulk of a substituent can block a particular face of the molecule from attack by a reagent or catalyst. In the radical cyclizations mentioned previously, the substituents on the cyclopropane ring and the polyene chain sterically guide the folding of the molecule, pre-organizing it for a specific cyclization pathway and thus determining the stereochemistry of the newly formed rings. uoi.grresearchgate.net

Stereoelectronic Effects : These effects arise from the spatial arrangement of orbitals. The orientation of a substituent can influence the stability of a transition state by affecting orbital overlap. For example, in vinyl radical cyclizations, the nature of the substituents (electron-donating or electron-withdrawing) can influence the preferred cyclization pathway (endo vs. exo) and the stereochemistry of the resulting product. acs.org The lone pair electrons on the iodine atom of a vinyl iodide donate into the π* orbital of the alkene, which strengthens the C-I bond and influences the molecule's reactivity. wikipedia.org In reactions involving the cyclopropane ring, the orientation of substituents relative to the ring's bent bonds can affect reactivity and selectivity. The presence of a carbonyl group in a substrate, for example, can dictate diastereoselectivity through coordination to a metal catalyst during a cross-coupling reaction. nih.gov

Applications of 1 Iodovinylcyclopropane As a Synthetic Intermediate

Construction of Polycyclic Frameworks

The inherent strain of the cyclopropane (B1198618) ring, coupled with the reactivity of the vinyl iodide, makes 1-iodovinylcyclopropane and its derivatives valuable precursors for constructing polycyclic frameworks. rsc.orgscispace.com These building blocks can participate in a variety of transition-metal-catalyzed cycloaddition reactions to generate five- to eight-membered carbocycles, which are foundational components of more complex polycyclic systems. pku.edu.cnnottingham.ac.ukacs.org

A significant application is seen in radical-mediated cascade reactions. For instance, a substituted iodovinylcyclopropane was instrumental in a novel strategy to assemble the tetracyclic core of steroids. nih.gov In a key step, treatment of the iodovinylcyclopropane derivative with tributyltin hydride (Bu₃SnH) and a radical initiator triggered a cascade of cyclizations. This sequence produced a trans,anti,trans-fused estrane (B1239764) skeleton, a core structure of the estrone (B1671321) steroid family, in a single synthetic operation. nih.gov This reaction demonstrates the power of using the vinyl iodide to initiate a radical process and the cyclopropane ring to guide the subsequent ring-forming events, ultimately leading to a complex polycyclic framework. nih.govresearchgate.net The ability to forge multiple rings in a controlled manner highlights the efficiency of this approach in building molecular complexity. rsc.org

Synthesis of Complex Natural Product Scaffolds

The synthesis of natural products often requires methods that can build complex molecular scaffolds with high efficiency and stereocontrol. rsc.orgfrontiersin.org Vinylcyclopropane (B126155) derivatives have been recognized as powerful building blocks in this context, finding numerous applications in the total synthesis of natural products. acs.org Their utility stems from their ability to undergo ring-opening and cycloaddition reactions to form key structural motifs. rsc.orgscispace.comacs.org

The strategic use of this compound is exemplified in the total synthesis of (+/-)-estrone. nih.gov Estrone is a steroid hormone characterized by its 6,6,6,5-tetracyclic ring system. In a published synthesis, a carefully designed iodovinylcyclopropane derivative was subjected to a radical cascade reaction. This reaction initiated a sequence of macrocyclization and transannulation events that constructed the complete tetracyclic steroid scaffold. nih.gov This approach showcases how a relatively simple starting material containing the iodovinylcyclopropane unit can be used to access the intricate and highly valuable scaffold of a natural product. nih.govresearchgate.net The successful application in synthesizing the estrane framework underscores the potential of this intermediate for accessing other complex natural product scaffolds. nih.gov

Precursors for Bioactive Molecule Synthesis

Chiral cyclopropane rings are recognized as important pharmacophores present in a range of pharmaceuticals and bioactive natural products. nih.gov The development of methods to incorporate these motifs is a key aspect of medicinal chemistry. This compound serves as a precursor for such molecules, providing a handle for further chemical modification through reactions like cross-coupling or radical cyclizations. nih.govrose-hulman.edumt.com

A compelling example is its role in the synthesis of estrone, a bioactive estrogenic steroid hormone. nih.gov The synthesis establishes a direct link between an iodovinylcyclopropane-containing precursor and a biologically active molecule. The final steps of the synthesis involved oxidation of the cascade product followed by deprotection to yield (+/-)-estrone. nih.gov This demonstrates the role of the iodovinylcyclopropane not just as a tool for building a complex scaffold, but as a key intermediate in the synthetic route to a known bioactive compound. The versatility of the vinyl iodide functional group allows for its conversion into other functionalities, making it a strategic element in the design of synthetic routes to new bioactive molecules. drugdiscoverytrends.comnih.govmdpi.com

Role in Cascade Reaction Design for Molecular Complexity Generation

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential transformations that occur in a single step without isolating intermediates. numberanalytics.comnumberanalytics.com These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. numberanalytics.comnih.gov

This compound is an excellent substrate for designing such cascade reactions. The synthesis of the estrane framework provides a clear illustration of this principle. nih.gov The reaction is initiated by the formation of a vinyl radical from the iodovinylcyclopropane precursor. This highly reactive intermediate then undergoes a series of programmed cyclization events, including a unique sequence of macrocyclization followed by transannular reactions, to form the tetracyclic product. nih.gov This elegant process creates multiple carbon-carbon bonds and establishes several stereocenters in a single, fluid operation. The design of this cascade relies on the specific reactivity of the iodovinylcyclopropane moiety to both trigger the reaction and direct its complex pathway, showcasing its significant role in the generation of molecular complexity. researchgate.netchimia.ch

Spectroscopic Characterization and Mechanistic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-iodovinylcyclopropane. mdpi.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within the molecule. nih.gov

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their relative quantities, and their proximity to other protons. hw.ac.uk For this compound, the ¹H NMR spectrum is expected to show distinct signals for the vinyl and cyclopropyl (B3062369) protons.

Vinyl Protons: The two protons on the terminal carbon of the vinyl group (=CH₂) are chemically non-equivalent. They are expected to appear as two distinct signals, likely in the range of δ 5.5-6.5 ppm. Each signal would appear as a doublet due to geminal coupling (coupling to each other).

Cyclopropyl Protons: The four protons on the cyclopropane (B1198618) ring are also non-equivalent and would exhibit complex splitting patterns due to both geminal and cis/trans vicinal coupling. These signals are typically found in the upfield region of the spectrum, generally between δ 0.5-1.5 ppm. The protons on the carbon adjacent to the vinyl group will be the most downfield of the cyclopropyl protons.

The integration of the signal areas would correspond to the ratio of protons in each environment, which for this compound is expected to be 1:1:2:2 for the two individual vinyl protons and the two pairs of cyclopropyl protons, respectively. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Vinyl H (geminal to I) | 5.8 - 6.5 | Doublet | 1H |

| Vinyl H (terminal) | 5.5 - 6.2 | Doublet | 1H |

| Cyclopropyl CH₂ | 0.8 - 1.5 | Multiplet | 2H |

Carbon NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. udel.edu Due to the low natural abundance of the ¹³C isotope (1.1%), carbon-carbon coupling is typically not observed, leading to simpler spectra where each unique carbon atom produces a single peak in proton-decoupled mode. huji.ac.ilcompoundchem.com

For this compound (C₅H₇I), five distinct signals are expected in the ¹³C NMR spectrum:

Vinylic Carbons: Two signals corresponding to the C=C double bond. The carbon atom directly bonded to the iodine (C-I) is expected to appear at a relatively upfield position for an sp² carbon (around δ 80-95 ppm) due to the heavy atom effect of iodine. The terminal vinyl carbon (=CH₂) would appear further downfield, typically in the δ 125-140 ppm range.

Cyclopropyl Carbons: Three signals for the cyclopropane ring carbons. The quaternary carbon atom bonded to the vinyl group would be shifted downfield relative to the other two. The two methylene (B1212753) (-CH₂-) carbons of the ring are non-equivalent and would appear as two separate signals in the highly shielded (upfield) region of the spectrum, characteristically below δ 30 ppm. Unsubstituted cyclopropane itself resonates at -2.7 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Vinylic C=CH₂ | 125 - 140 |

| Vinylic C-I | 80 - 95 |

| Cyclopropyl C (quaternary) | 25 - 40 |

| Cyclopropyl CH₂ | 10 - 25 |

Two-Dimensional NMR Techniques for Connectivity Assignments

While 1D NMR spectra suggest the types and numbers of proton and carbon environments, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's covalent framework. libretexts.orgcam.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other. libretexts.org For this compound, cross-peaks would be observed between the two geminal vinyl protons. Additionally, correlations would be seen between the cyclopropyl protons on adjacent carbons, helping to unravel their complex splitting patterns.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would show a cross-peak connecting each proton signal (from the ¹H NMR) to the signal of the carbon it is directly bonded to (from the ¹³C NMR), allowing for definitive assignment of the CH₂ groups in the cyclopropane ring and the terminal =CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying connections across quaternary carbons. For instance, an HMBC experiment would show correlations from the vinyl protons to the quaternary cyclopropyl carbon, and from the cyclopropyl protons to the vinylic carbons, thereby confirming the connection between the vinyl and cyclopropane moieties.

X-Ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This analysis yields a detailed electron density map from which the exact positions of all atoms can be determined.

For this compound, which is a liquid at room temperature, this technique would require the preparation of a suitable crystalline derivative. The resulting data would provide definitive, high-precision measurements of:

Bond Lengths: e.g., the C-I, C=C, and C-C bond distances.

Bond Angles: The geometry around the sp² hybridized vinyl carbons and the strained angles within the cyclopropane ring.

Conformation: The preferred orientation of the vinyl group relative to the cyclopropane ring in the crystal lattice.

While this compound itself is achiral, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral molecules, a critical aspect in many synthetic and pharmaceutical applications. nih.gov

Infrared and Raman Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.govscitepress.org An IR spectrum measures the absorption of infrared light by a molecule, while a Raman spectrum measures the light scattered by it. scitepress.org These techniques are excellent for identifying the presence of specific functional groups. elsevier.com

Key vibrational modes for this compound would include:

C-H Stretching: Signals above 3000 cm⁻¹ are characteristic of vinylic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the cyclopropane ring.

C=C Stretching: A moderate to weak absorption in the IR spectrum (around 1620-1650 cm⁻¹) and a strong signal in the Raman spectrum are indicative of the carbon-carbon double bond.

Cyclopropane Ring Modes: The strained ring gives rise to characteristic C-H bending and ring deformation modes in the fingerprint region (below 1500 cm⁻¹).

C-I Stretching: The carbon-iodine bond vibration occurs at a low frequency, typically in the 500-600 cm⁻¹ range.

These techniques are also valuable for monitoring reaction progress. For example, in a reaction where the vinyl iodide is converted, one could monitor the disappearance of the characteristic C=C or C-I stretching bands. encyclopedia.pub

Table 3: Principal IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Vinyl C-H | Stretch | 3050 - 3150 |

| Cyclopropyl C-H | Stretch | 2950 - 3000 |

| C=C | Stretch | 1620 - 1650 |

Mass Spectrometry for Molecular Formula Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. docbrown.info

For this compound (C₅H₇I), the molecular weight is approximately 193.97 g/mol . The electron ionization (EI) mass spectrum would be expected to show:

Molecular Ion Peak ([M]⁺): A peak at m/z ≈ 194, corresponding to the intact molecule with one electron removed.

Fragmentation Peaks: The C-I bond is the weakest bond in the molecule and is expected to cleave readily. This would result in a very prominent peak corresponding to the loss of an iodine atom ([M-I]⁺), leading to a C₅H₇⁺ cation at m/z ≈ 67. This is often the base peak (the most abundant ion) in the spectrum of iodoalkanes. docbrown.infodocbrown.info

Other fragments could arise from the cleavage of the cyclopropane ring or loss of smaller neutral molecules.

The precise mass of the molecular ion, determined using high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition and molecular formula of the compound.

Advanced Techniques for Reaction Intermediate Detection

The study of reactive intermediates in the chemical transformations of this compound is crucial for a comprehensive understanding of its reaction mechanisms. Given the often transient and unstable nature of these intermediates, their detection and characterization necessitate the use of sophisticated spectroscopic and analytical techniques capable of operating on very short timescales or under conditions that trap the fleeting species.

One of the primary intermediates anticipated in the reactions of this compound is the cyclopropylvinylidene carbene . The detection of such carbenes, which are highly reactive, requires specialized methods. purdue.edu

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying highly reactive species like carbenes. fu-berlin.de This method involves trapping the species of interest in a rigid, inert matrix (such as solid argon or nitrogen) at cryogenic temperatures. nih.gov The inert environment prevents bimolecular reactions, allowing for the spectroscopic characterization of the isolated intermediate. fu-berlin.de

In the context of this compound, photolysis of the molecule isolated in a cryogenic matrix could lead to the formation of the cyclopropylvinylidene carbene. Subsequent analysis using infrared (IR) spectroscopy can provide detailed structural information about this intermediate. By comparing the experimental vibrational frequencies with those predicted by computational methods, such as density functional theory (DFT), a definitive assignment of the carbene's structure can be achieved. nih.gov While direct studies on this compound are not extensively documented in this specific context, the methodology has been successfully applied to characterize a variety of carbene and radical intermediates. nih.govsmu.edu

Table 1: Representative Experimental Techniques for Carbene Detection

| Technique | Principle | Information Obtained |

| Matrix Isolation IR Spectroscopy | Trapping of reactive species in an inert gas matrix at low temperatures. | Vibrational frequencies, structural information of the isolated intermediate. |

| Ultrafast Transient Absorption Spectroscopy | Excitation of a precursor with a short laser pulse ("pump") and monitoring the absorption of a subsequent pulse ("probe") as a function of time delay. | Electronic absorption spectra of transient species, kinetic data on their formation and decay. |

| Time-Resolved Mass Spectrometry | Ionization and mass analysis of reaction mixtures at very short time intervals following reaction initiation. | Mass-to-charge ratio of intermediates, fragmentation patterns, kinetic profiles. |

This table provides an overview of advanced techniques applicable to the detection of reaction intermediates such as those derived from this compound.

Ultrafast Transient Absorption Spectroscopy

To capture the dynamics of intermediates in real-time, ultrafast spectroscopic techniques are employed. ultrafast-chemistry.com Pump-probe transient absorption spectroscopy is a prime example, where an ultrashort laser pulse (the pump) initiates a chemical reaction, and a second, time-delayed pulse (the probe) monitors the changes in absorption of the sample. youtube.com This allows for the observation of the formation and decay of transient species on timescales ranging from femtoseconds to milliseconds. aps.org

For this compound, this technique could potentially be used to observe the electronic spectrum of the initially formed excited state and the subsequent appearance of the cyclopropylvinylidene carbene or other intermediates. The temporal evolution of the transient absorption signals would provide invaluable kinetic data on the rates of formation and subsequent reactions of these intermediates. mdpi.comvu.lt While specific studies on this compound are limited, the application of this technique to other organic systems has provided deep insights into their reaction dynamics. mdpi.com

Time-Resolved Mass Spectrometry

Time-resolved mass spectrometry offers another avenue for detecting and identifying reaction intermediates. By coupling a fast reaction initiation method, such as laser flash photolysis, with a mass spectrometer, it is possible to obtain mass spectra of the species present in the reaction mixture at different time points. This can reveal the mass-to-charge ratios of transient intermediates, providing direct evidence for their existence and elemental composition.

In the study of this compound reactions, this technique could be used to detect the mass of the cyclopropylvinylidene carbene or any subsequent rearrangement products. By monitoring the ion signals as a function of time, kinetic profiles for the formation and consumption of these intermediates can be constructed.

While the direct application of these advanced techniques to this compound is an area ripe for further investigation, the principles and methodologies are well-established for the study of analogous reactive intermediates. ucla.edu The data obtained from such experiments would be instrumental in elucidating the detailed mechanistic pathways of the diverse reactions that this compound can undergo.

Computational and Theoretical Studies on 1 Iodovinylcyclopropane

Quantum Chemical Calculations on Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the stable three-dimensional arrangements of atoms in a molecule. nih.govnih.gov For 1-iodovinylcyclopropane, the primary conformational question revolves around the rotation about the single bond connecting the vinyl group and the cyclopropane (B1198618) ring. This leads to two main planar conformers: s-syn (or endo), where the vinyl group is oriented towards the ring, and s-anti (or exo), where it is oriented away.

While detailed studies on the neutral this compound are not extensively documented, significant computational research has been performed on the closely related vinylcyclopropane (B126155) radical cation. doi.org These studies, conducted at high levels of theory (UCCSD(T)/DZP and B3LYP/DZP), provide a strong model for understanding the conformational preferences and structural parameters. doi.org

In the case of the vinylcyclopropane radical cation, the s-anti conformer is found to be more stable than the s-syn conformer. doi.org The calculations reveal a significant barrier to isomerization between the two forms, which is attributed to the strong interaction between the vinyl π-system and the Walsh orbitals of the cyclopropane σ-system. doi.org Upon ionization from the neutral molecule to the radical cation, the cyclopropyl (B3062369) C-C bonds adjacent to the vinyl group are predicted to elongate, indicating a weakening of these bonds. doi.org

Similar DFT calculations would be the standard approach to determine the optimized geometries and relative energies of the conformers of neutral this compound. beilstein-journals.orgmdpi.comchemrxiv.org These calculations would provide precise data on bond lengths, bond angles, and dihedral angles, forming the basis for understanding its chemical behavior.

Calculated Properties of Vinylcyclopropane Radical Cation Conformers

| Conformer | Relative Stability (kcal/mol) | Isomerization Barrier (kcal/mol) |

|---|---|---|

| s-anti | 0.0 | 21.6 |

| s-syn | +2.6 |

Data sourced from a computational study on the vinylcyclopropane radical cation, which serves as a model for this compound. doi.org

Transition State Analysis for Reaction Mechanisms

Transition state (TS) analysis is a computational technique used to locate the highest energy point along a reaction coordinate, known as the transition state structure. nih.gov This analysis is vital for calculating activation energies and understanding the detailed steps of a chemical reaction.

For this compound, two primary reaction pathways are of interest: the vinylcyclopropane-cyclopentene rearrangement and radical-mediated cyclizations.

Vinylcyclopropane Rearrangement: Computational studies on the parent vinylcyclopropane radical cation show two competing rearrangement pathways. One is a stepwise ring-opening to a distonic radical cation, followed by a hydrogen shift to form the 1,3-pentadiene (B166810) radical cation. The other is a concerted, but slightly less favorable, ring expansion to the cyclopentene (B43876) radical cation. doi.org Locating the transition states for these pathways allows for the determination of their respective activation barriers, thereby predicting the likely reaction outcome. doi.org

Calculated Activation Barriers for Vinylcyclopropane Radical Cation Rearrangements

| Reaction Pathway | Description | Calculated Barrier (kcal/mol) |

|---|---|---|

| to 1,3-Pentadiene (stepwise) | Ring opening followed by H-shift | 21.0 |

| to Cyclopentene (concerted) | doi.orgnih.gov Alkyl shift with ring expansion | 23.8 |

Activation barriers are calculated relative to the s-anti conformer of the vinylcyclopropane radical cation. doi.org

Reactivity Predictions and Quantitative Structure-Reactivity Relationships

Quantum chemical calculations can predict the intrinsic reactivity of a molecule by analyzing properties derived from its electronic structure. For this compound, methods such as Frontier Molecular Orbital (FMO) analysis and the mapping of electrostatic potential (ESP) surfaces are particularly insightful.

The ESP map would highlight the electron-rich and electron-poor regions of the molecule. The iodine atom, being highly polarizable, and the π-bond of the vinyl group would be expected to be electron-rich regions, susceptible to electrophilic attack. Conversely, the carbon atom attached to the iodine would be an electrophilic site. Most importantly, the C-I bond is the weakest bond in the molecule and is predicted to be the primary site for radical initiation, which is precisely the reactivity harnessed in the estrone (B1671321) synthesis. pnas.orgnih.gov

Quantitative Structure-Reactivity Relationships (QSAR) build mathematical models that correlate calculated molecular descriptors (e.g., steric parameters, electronic properties) with experimentally observed reactivity or biological activity. nih.gov For a series of substituted 1-iodovinylcyclopropanes, a QSAR study could be developed to predict the efficiency and stereochemical outcome of the radical cascade reaction. Descriptors could include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the charge on the radical-bearing carbon, and steric parameters of the substituents. Such a model would be invaluable for designing new precursors for complex cyclization reactions.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics calculates static structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This allows for the exploration of the conformational landscape, which is the potential energy surface as a function of all conformational degrees of freedom. researchgate.net

For this compound, an MD simulation would provide a dynamic picture of the rotation around the C-C single bond, showing the time-averaged populations of the s-syn and s-anti conformers and the frequency of transitions between them. This is particularly important because the reactivity of the molecule can be dependent on its conformation at the moment of reaction. nih.gov For instance, the initial step of the vinylcyclopropane-cyclopentene rearrangement may proceed preferentially from a specific conformer.

MD simulations are also crucial for understanding the influence of the solvent. acs.org By explicitly including solvent molecules in the simulation box, one can model how solute-solvent interactions might shift the conformational equilibrium or stabilize a particular transition state, providing a more realistic model of the reaction environment.

Computational Approaches to Stereoselectivity Rationalization

One of the most powerful applications of computational chemistry is in explaining and predicting the stereochemical outcome of reactions. nih.govnih.gov The radical cascade in the estrone synthesis provides an excellent case study, where a specific trans, anti, trans stereochemistry is achieved in the final steroidal product. pnas.orgnih.gov

To rationalize this observed stereoselectivity, a computational chemist would model the key bond-forming transition states for all possible diastereomeric pathways. For each step in the cascade, there are multiple ways the radical can attack a π-system, leading to different stereoisomers. By calculating the Gibbs free energy of activation (ΔG‡) for each of these competing transition states, one can predict which pathway is kinetically favored. The stereoisomer that is formed via the lowest-energy transition state is predicted to be the major product. This approach allows for a deep, quantitative understanding of how the subtle interplay of steric and electronic effects in the transition state geometry dictates the final stereochemical outcome of the product.

Conceptual Energy Profile for Stereodetermining Step

| Transition State | Leads to Product Stereoisomer | Calculated Relative ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS-1 | trans, anti, trans | 0.0 | Major Product |

| TS-2 | trans, syn, trans | +2.1 | Minor Product |

| TS-3 | cis, anti, trans | +3.5 | Trace/Not Observed |

This table is a conceptual illustration. The energy values are hypothetical, representing how computational results would rationalize the formation of the experimentally observed major product by showing it proceeds through the lowest energy transition state.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-iodovinylcyclopropane will likely move beyond traditional methods towards more sustainable and efficient approaches. Key areas of development are expected to include:

Direct C-H Vinylation and Iodination: A highly attractive and atom-economical approach would involve the direct C-H vinylation of a cyclopropane (B1198618) precursor followed by, or concurrent with, iodination. This would circumvent the need for pre-functionalized starting materials.

Flow Chemistry Protocols: The use of continuous flow reactors could offer significant advantages for the synthesis of this compound, particularly if any intermediates are unstable or if the reactions are highly exothermic. Flow chemistry can enable precise control over reaction parameters, leading to improved yields and safety. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-halogen bonds under mild conditions. Future research could explore the use of photoredox catalysis for the synthesis of this compound from readily available precursors.

| Synthetic Strategy | Potential Advantages |

| Direct C-H Vinylation/Iodination | High atom economy, reduced waste |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance |

Exploration of New Reactivity Manifolds

The presence of the iodo-substituent on the vinyl group of the cyclopropane ring is expected to give rise to a rich and diverse reactivity profile. Future investigations will likely focus on:

Transition Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This would allow for the facile introduction of various substituents at the vinylic position, providing access to a diverse library of functionalized vinylcyclopropanes.

Radical-Mediated Transformations: The relatively weak carbon-iodine bond can be readily cleaved to generate vinyl radicals. These reactive intermediates could participate in a variety of transformations, including radical cyclizations and intermolecular additions, to construct complex molecular architectures.

Ring-Opening and Rearrangement Reactions: Vinylcyclopropanes are known to undergo a variety of ring-opening and rearrangement reactions, often promoted by transition metals or Lewis acids. rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.net The electronic and steric influence of the iodine atom could lead to novel rearrangement pathways and the formation of unique carbocyclic and heterocyclic scaffolds. For example, rhodium-catalyzed rearrangements of vinylcyclopropanes have been shown to produce diverse cyclopentene (B43876) derivatives. chemrxiv.orgchemrxiv.org

| Reactivity Type | Potential Synthetic Utility |

| Cross-Coupling | Modular synthesis of functionalized vinylcyclopropanes |

| Radical Reactions | Access to complex cyclic and acyclic structures |

| Ring-Opening/Rearrangement | Formation of novel 5-membered rings and other scaffolds rsc.org |

Application in Enabling Methodologies

The unique reactivity of this compound could be leveraged in the development of new and enabling synthetic methodologies. Potential applications include:

Cycloaddition Reactions: Vinylcyclopropanes can act as three-carbon or five-carbon building blocks in cycloaddition reactions. rsc.orgresearchgate.net The iodovinyl moiety could participate in or direct various cycloaddition processes, such as [3+2] and [5+2] cycloadditions, to afford complex polycyclic systems.

Domino and Cascade Reactions: The multiple reactive sites in this compound (the C-I bond, the double bond, and the cyclopropane ring) make it an ideal substrate for the design of domino and cascade reactions. A single synthetic operation could trigger a sequence of transformations, rapidly building molecular complexity.

Synthesis of Bioactive Molecules: The vinylcyclopropane (B126155) motif is present in a number of natural products and biologically active compounds. nih.govresearchgate.net The ability to functionalize this compound through cross-coupling and other reactions could provide a powerful platform for the synthesis of novel analogs of these molecules for medicinal chemistry applications.

Advanced Computational Modeling for Reaction Design

Computational chemistry is expected to play a pivotal role in accelerating the development of the chemistry of this compound. Advanced computational modeling can be employed to:

Predict Reaction Pathways and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the feasibility of proposed transformations, and rationalize observed stereochemical outcomes. nih.govfigshare.com This can guide experimental design and minimize the need for extensive empirical screening of reaction conditions.

Understand Electronic Structure and Reactivity: Computational studies can provide detailed insights into the electronic structure of this compound and how the interplay between the cyclopropyl (B3062369) ring, the vinyl group, and the iodine atom influences its reactivity.

Design Novel Catalysts: Computational modeling can be used to design and optimize catalysts for specific transformations of this compound. mdpi.com For instance, by understanding the mechanism of a desired reaction, ligands and metal centers can be rationally modified to enhance catalytic activity and selectivity.

| Computational Application | Impact on Research |

| Reaction Pathway Prediction | Rational design of experiments, reduced development time |

| Electronic Structure Analysis | Fundamental understanding of reactivity |

| Catalyst Design | Accelerated discovery of efficient and selective catalysts |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-iodovinylcyclopropane with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like ring-opening or iodine displacement. Use inert atmospheres (argon/nitrogen) to prevent oxidation of the vinyl iodide moiety. Characterization via and should confirm the cyclopropane ring integrity (C–C bond coupling constants ~5–6 Hz) and iodine substitution patterns . Gas chromatography-mass spectrometry (GC-MS) can detect impurities such as iodocyclopropane derivatives .

Q. How can researchers reliably characterize the structural stability of this compound under varying experimental conditions?

- Methodological Answer : Perform thermal stability assays using differential scanning calorimetry (DSC) to identify decomposition thresholds. Monitor iodine retention via inductively coupled plasma mass spectrometry (ICP-MS) after exposure to light, heat, or reactive solvents. Compare experimental data with computational predictions (e.g., DFT calculations of bond dissociation energies) to validate stability profiles .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. In case of exposure, immediate decontamination with polyethylene glycol (PEG-300) is recommended for dermal contact. Ventilate areas thoroughly if volatilized, and consult safety data sheets (SDS) for iodine-specific disposal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Systematically evaluate reaction variables:

- Catalyst selection (e.g., Pd(PPh) vs. NiCl/dppf) may explain divergent yields in Suzuki-Miyaura couplings.

- Solvent effects (polar aprotic vs. ethereal solvents) can stabilize intermediates or alter reaction pathways.

- Use kinetic isotope effects (KIEs) or Hammett plots to probe mechanistic discrepancies. Document reaction conditions rigorously to enable replication .

Q. What computational methods are most effective for predicting the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Combine density functional theory (DFT) with frontier molecular orbital (FMO) analysis to model transition states. Compare activation barriers for [2+1] vs. [3+2] cycloadditions. Validate predictions experimentally using tracers or isotopic labeling (e.g., -cyclopropane) .

Q. How should researchers address conflicting data on the biological activity of this compound derivatives?

- Methodological Answer : Conduct dose-response assays across multiple cell lines to account for variability in membrane permeability. Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and eliminate confounding factors .

Data Presentation and Replicability

Q. What are the best practices for documenting synthetic procedures to ensure replicability?

- Methodological Answer : Report exact stoichiometry, solvent purity, and catalyst loadings. Include failure cases (e.g., unsuccessful catalyst/solvent combinations) to guide troubleshooting. Provide raw spectral data (e.g., NMR, IR) in supporting information, annotated with peak assignments .

Q. How can researchers design experiments to distinguish between competing reaction mechanisms involving this compound?

- Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Isotopic labeling (e.g., vs. ) can track iodine migration. Contrast experimental results with computational simulations (e.g., transition-state theory) to validate proposed pathways .

Contradiction Analysis Framework

- Step 1 : Identify conflicting datasets (e.g., divergent yields, unexpected byproducts).

- Step 2 : Replicate experiments under identical conditions to rule out procedural errors.

- Step 3 : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies.

- Step 4 : Publish negative results to contribute to collective troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.